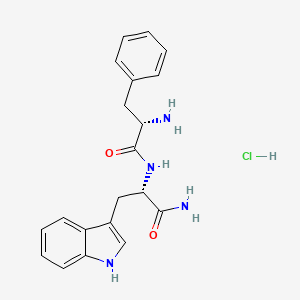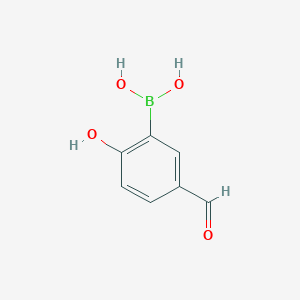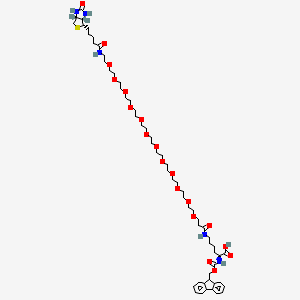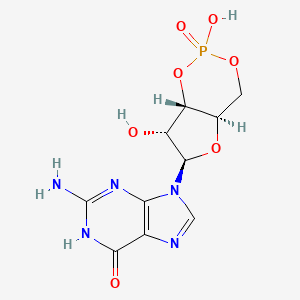
Cyclic guanosine monophosphate
Übersicht
Beschreibung
Zyklisches Guanosinmonophosphat ist ein zyklisches Nukleotid, das aus Guanosintriphosphat gewonnen wird. Es wirkt als sekundärer Botenstoff, ähnlich wie zyklisches Adenosinmonophosphat. Zyklisches Guanosinmonophosphat ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der Ionenkanal-Leitfähigkeit, Glykogenolyse und zelluläre Apoptose .
Herstellungsmethoden
Zyklisches Guanosinmonophosphat wird aus Guanosintriphosphat durch das Enzym Guanylatzyklase synthetisiert. Dieses Enzym kann durch Peptidhormone wie den atrialen natriuretischen Faktor oder durch Stickstoffmonoxid aktiviert werden. Industrielle Produktionsmethoden verwenden in der Regel rekombinante DNA-Technologie, um große Mengen an Guanylatzyklase zu produzieren, die dann zur Umwandlung von Guanosintriphosphat in zyklisches Guanosinmonophosphat verwendet werden .
Wirkmechanismus
Target of Action
Cyclic guanosine monophosphate primarily targets intracellular protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death. The activation of these kinases is typically in response to the binding of membrane-impermeable peptide hormones to the external cell surface .
Mode of Action
The interaction of this compound with its targets involves the activation of these intracellular protein kinases . This activation is a result of the binding of membrane-impermeable peptide hormones to the external cell surface . The activated kinases then initiate a series of downstream effects that lead to various cellular responses.
Biochemical Pathways
This compound affects several biochemical pathways. It is a common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis . It also relaxes smooth muscle tissues, leading to vasodilation and increased blood flow . In the photoreceptors of the mammalian eye, this compound acts as a secondary messenger in phototransduction .
Pharmacokinetics
The pharmacokinetics of this compound involve its synthesis and degradation within the cell. Guanylate cyclase (GC) catalyzes the synthesis of this compound, converting guanosine triphosphate (GTP) to this compound . The concentration of this compound in the cell can be regulated by various factors, including the activity of GC and the presence of specific hormones .
Result of Action
The action of this compound at the molecular and cellular levels results in a variety of effects. It regulates ion channel conductance, controls the breakdown of glycogen (glycogenolysis), and plays a role in cell death (apoptosis) . It also causes relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow . In the eye, it plays a crucial role in the process of phototransduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific hormones can stimulate the synthesis of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the overall health of the cell, can also impact the action of this compound .
Biochemische Analyse
Biochemical Properties
Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme exists in two forms: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . This compound interacts with various proteins, including cyclic nucleotide-gated ion channels, this compound-dependent protein kinases, and phosphodiesterases . These interactions regulate a wide range of physiological processes, such as ion channel conductance, smooth muscle relaxation, and neurotransmitter release .
Cellular Effects
This compound exerts its effects on various cell types, including vascular smooth muscle cells, cardiac myocytes, and neurons. In vascular smooth muscle cells, this compound induces relaxation, leading to vasodilation and increased blood flow . In cardiac myocytes, it modulates contractility and protects against hypertrophy . In neurons, this compound regulates neurotransmitter release and synaptic plasticity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of this compound-dependent protein kinases, which phosphorylate target proteins to elicit cellular responses . This compound also activates cyclic nucleotide-gated ion channels, leading to changes in ion flux and membrane potential . Furthermore, this compound regulates the activity of phosphodiesterases, which degrade this compound and cyclic adenosine monophosphate, thereby modulating their intracellular levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be rapidly degraded by phosphodiesterases . Long-term studies have shown that sustained elevation of this compound levels can lead to adaptive changes in cellular function, such as altered gene expression and protein synthesis . These changes can have significant implications for cellular physiology and pathology.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses of this compound can induce beneficial effects, such as vasodilation and improved cardiac function . High doses can lead to adverse effects, including hypotension and impaired renal function . Studies have also shown that chronic administration of this compound can result in tolerance, necessitating higher doses to achieve the same therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulating ion channel conductance, glycogenolysis, and cellular apoptosis . It is synthesized from guanosine triphosphate by guanylate cyclase and degraded by phosphodiesterases . This compound also interacts with various enzymes and cofactors, such as protein kinases and ion channels, to modulate metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can diffuse freely within the cytoplasm and interact with its target proteins . Additionally, this compound can be compartmentalized within specific cellular microdomains, allowing for localized signaling and regulation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, plasma membrane, and organelles . Its subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments . The localization of this compound can influence its activity and function, as it allows for precise spatial and temporal regulation of cellular processes .
Vorbereitungsmethoden
Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme can be activated by peptide hormones such as atrial natriuretic factor or by nitric oxide. Industrial production methods typically involve the use of recombinant DNA technology to produce large quantities of guanylate cyclase, which is then used to convert guanosine triphosphate to this compound .
Analyse Chemischer Reaktionen
Zyklisches Guanosinmonophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Zyklisches Guanosinmonophosphat kann oxidiert werden, um Guanosinmonophosphat zu erzeugen.
Reduktion: Es kann reduziert werden, um Guanosin zu bilden.
Substitution: Zyklisches Guanosinmonophosphat kann Substitutionsreaktionen eingehen, bei denen die Phosphatgruppe durch andere funktionelle Gruppen ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Zyklisches Guanosinmonophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Nukleotidchemie und die Enzymkinetik zu untersuchen.
Biologie: Zyklisches Guanosinmonophosphat ist ein wichtiger Regulator verschiedener biologischer Prozesse, darunter Vasodilatation, Neurotransmission und Phototransduktion.
Medizin: Es ist an der Regulation des Blutdrucks beteiligt und hat therapeutisches Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, erektiler Dysfunktion und bestimmten Krebsarten.
Industrie: Zyklisches Guanosinmonophosphat wird bei der Entwicklung von Arzneimitteln und als diagnostischer Marker für die Nierenfunktion und Diabetes verwendet
Wirkmechanismus
Zyklisches Guanosinmonophosphat übt seine Wirkungen aus, indem es intrazelluläre Proteinkinasen aktiviert, als Reaktion auf die Bindung von membranundurchlässigen Peptidhormonen an die äußere Zelloberfläche. Diese Aktivierung führt zur Relaxation von glatten Muskelgeweben, Vasodilatation und erhöhtem Blutfluss. In den Photorezeptoren des Säugetierauges steuert zyklisches Guanosinmonophosphat das Öffnen und Schließen von Natriumionenkanälen, was für die visuelle Signaltransduktion entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
Zyklisches Guanosinmonophosphat ähnelt zyklischem Adenosinmonophosphat, einem anderen zyklischen Nukleotid, das als sekundärer Botenstoff wirkt. Zyklisches Guanosinmonophosphat ist einzigartig in seiner Fähigkeit, die Ionenkanal-Leitfähigkeit zu regulieren und an der Phototransduktion beteiligt zu sein. Andere ähnliche Verbindungen sind Guanosinmonophosphat und Guanosin, die nicht-zyklische Nukleotide sind, die nicht die gleichen sekundären Botenstoff-Funktionen wie zyklisches Guanosinmonophosphat haben .
Eigenschaften
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGRGPOEVQQDX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040646 | |
| Record name | Cyclic guanosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclic GMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7665-99-8 | |
| Record name | cGMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic GMP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclic guanosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIC GMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclic GMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


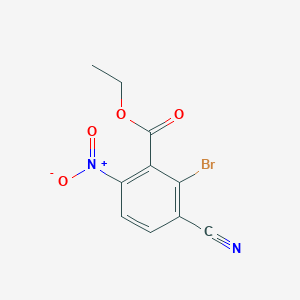
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
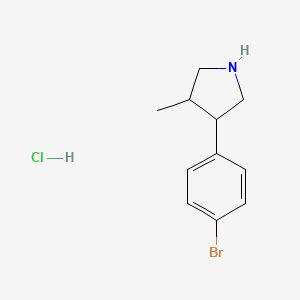
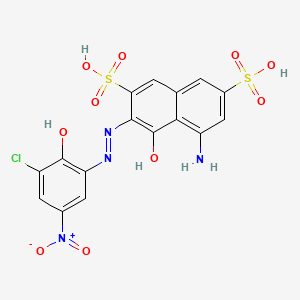
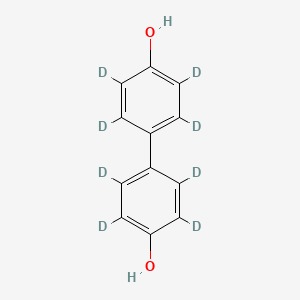
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)

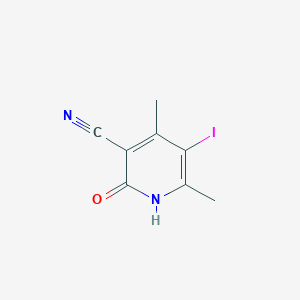
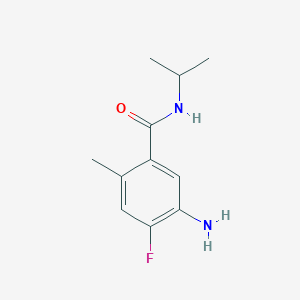
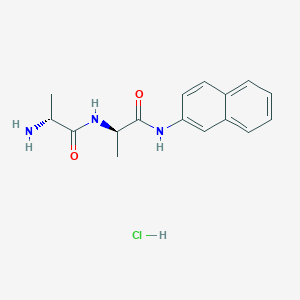
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1450710.png)
